molecular formula C13H21N3O2 B14898001 1-butyl-N-tert-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

1-butyl-N-tert-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14898001
M. Wt: 251.32 g/mol
InChI Key: UVUDXMYNKJGNLC-UHFFFAOYSA-N
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Description

1-Butyl-N-tert-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 6-oxo-1,6-dihydropyridazine core substituted with a butyl group at the N1 position and a tert-butyl carboxamide at the C3 position. Its synthesis typically involves coupling pyridazinone intermediates with substituted amines under conditions optimized for carboxamide formation, such as using propylphosphonic anhydride (T3P) and diisopropylethylamine (DIPEA) in dichloromethane (DCM) .

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

N-tert-butyl-1-butyl-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C13H21N3O2/c1-5-6-9-16-11(17)8-7-10(15-16)12(18)14-13(2,3)4/h7-8H,5-6,9H2,1-4H3,(H,14,18)

InChI Key

UVUDXMYNKJGNLC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C=CC(=N1)C(=O)NC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaOEt, NaH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its structure and functional groups . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 6-oxo-1,6-dihydropyridazine scaffold but differ in substituents at the N1 and C3 positions. These modifications significantly influence synthetic routes, physicochemical properties, and biological activity. Below is a comparative analysis:

Critical Observations

Substituent Effects on Synthesis :

  • The tert-butyl group in the target compound likely enhances steric hindrance during coupling, requiring optimized reagents like T3P .
  • Methyl carboxamide derivatives (e.g., compound 6) necessitate lower reaction temperatures (0°C) and NaHCO3 work-up to mitigate side reactions .
  • High yields (e.g., 95% for compound 19) correlate with streamlined purification methods, such as trituration with ether .

Structural Impact on Bioactivity :

  • The benzyl group in compounds 5 and 6 may improve aromatic stacking interactions with proteasome targets compared to the aliphatic butyl group .
  • Electron-withdrawing substituents (e.g., fluoro in compound 20) and methoxy groups (compound 19) could enhance binding affinity or metabolic stability .

Physicochemical Properties :

  • The tert-butyl carboxamide in the target compound may reduce solubility compared to methyl or cyclopropylcarbamoyl analogs, impacting bioavailability .

Research Findings and Implications

  • Synthetic Optimization : The use of T3P as a coupling reagent is critical for carboxamide formation in this series, with yields varying based on substituent complexity .
  • Structure–Activity Relationships (SAR) : While explicit bioactivity data are absent in the provided evidence, structural trends suggest that bulkier N1 substituents (e.g., benzyl vs. butyl) and polar C3 groups (e.g., methoxycyclobutyl) may enhance proteasome inhibition by improving target engagement .
  • Future Directions : Comparative studies measuring IC50 values against T. cruzi proteasomes are needed to validate these hypotheses.

Biological Activity

1-butyl-N-tert-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of pyridazine derivatives, which are known for their potential therapeutic applications, particularly in oncology and neuropharmacology.

  • Molecular Formula : C11_{11}H17_{17}N3_3O2_2
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 1223512-72-8

Antitumor Activity

Recent studies have highlighted the antitumor potential of various pyridazine derivatives, including 1-butyl-N-tert-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. The compound has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis.

Key Findings

  • Cell Viability : In vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines.
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V-FITC staining.

The biological activity of 1-butyl-N-tert-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is believed to involve multiple pathways:

  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in tumor cells, promoting apoptosis.
  • Autophagy Regulation : The compound may activate autophagy-related pathways, enhancing the degradation of damaged cellular components.
  • Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest, preventing cancer cell proliferation.

Comparative Data Table

Compound NameIC50_{50} (µM)Cell Line TestedMechanism of Action
1-butyl-N-tert-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide3.83H460Apoptosis induction, ROS generation
Dolutegravir derivative (similar structure)3.17PC9Autophagy activation

Study 1: Antitumor Efficacy in Lung Cancer Models

A study focused on the effects of 1-butyl-N-tert-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide on lung cancer cell lines (H460 and A549). The results indicated a significant reduction in cell viability at concentrations as low as 8 µM, with enhanced apoptosis observed through flow cytometry.

Study 2: Mechanistic Insights into Apoptosis

In another investigation, researchers explored the molecular mechanisms underlying the apoptotic effects of this compound. They reported that treatment led to increased expression of LC3 protein, a marker for autophagy, while also noting a lack of change in key proteins associated with cell cycle regulation.

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